molecular formula C6H14Si B147118 Allyltrimethylsilane CAS No. 762-72-1

Allyltrimethylsilane

Cat. No.: B147118
CAS No.: 762-72-1
M. Wt: 114.26 g/mol
InChI Key: HYWCXWRMUZYRPH-UHFFFAOYSA-N
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Description

Allyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH=CH₂. It consists of a trimethylsilyl group attached to an allyl group. This colorless liquid is widely used in organic synthesis due to its ability to introduce allyl groups into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltrimethylsilane is typically synthesized by the reaction of trimethylchlorosilane with allylmagnesium bromide. The reaction proceeds as follows: [ \text{(CH₃)₃SiCl} + \text{CH₂=CHCH₂MgBr} \rightarrow \text{(CH₃)₃SiCH₂CH=CH₂} + \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation, helps in obtaining a high-quality product suitable for various applications .

Scientific Research Applications

Organic Synthesis

Introduction of Allyl Groups
Allyltrimethylsilane is primarily used for the introduction of allyl groups into organic molecules. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals. The ability to introduce allyl groups efficiently makes ATMS a crucial reagent in organic chemistry.

Key Reactions Involving ATMS

  • Hosomi-Sakurai Reaction : ATMS acts as a nucleophile in this reaction, allowing for allylation in the presence of Lewis acids. For example, it reacts with cyclohexanone to produce 1-allylcyclohexanol .
  • Carbon-Ferrier Rearrangement : This reaction involves the rearrangement of this compound derivatives to form new carbon-carbon bonds, which is essential for synthesizing various organic compounds .

Case Study: Total Synthesis of Natural Products

A notable application of ATMS is in the total synthesis of natural products. For instance, its use in constructing complex molecules has been highlighted in several studies, showcasing its versatility as a building block.

Material Science

Silicon-Containing Polymers
ATMS is instrumental in the preparation of silicon-containing polymers and materials that exhibit unique properties. These materials are often utilized in coatings, adhesives, and sealants due to their enhanced durability and chemical resistance.

Applications in Industry

  • Coatings : Silicon-based coatings derived from ATMS are known for their superior performance in terms of weather resistance and durability.
  • Adhesives : The incorporation of silicon into adhesive formulations improves their bonding strength and thermal stability.

Biological Research

Potential Biological Activities
Research into ATMS derivatives has indicated potential biological activities, making them valuable as building blocks for bioactive molecules. Studies have explored their use in medicinal chemistry, particularly for developing new drug candidates .

Example Applications

  • Pharmaceutical Development : The ability to modify allyl groups allows for the creation of compounds with specific biological activities, which can be beneficial in drug design.
  • Biomaterials : ATMS can serve as a precursor for silicon-based biomaterials that may find applications in medical devices and drug delivery systems.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProduct Example
Hosomi-SakuraiAllylation using Lewis acid1-Allylcyclohexanol
Carbon-FerrierRearrangement leading to new carbon-carbon bondsVarious organic products
Azide CycloadditionThermal cycloaddition with alkenesTriazolines or aziridines

Table 2: Industrial Applications of this compound

Application AreaDescriptionBenefits
CoatingsUsed in silicon-based coatingsWeather resistance, durability
AdhesivesEnhances bonding strength and thermal stabilityImproved performance
BiomaterialsPrecursor for silicon-based biomaterialsPotential medical applications

Mechanism of Action

The primary mechanism of action of allyltrimethylsilane involves the formation of carbon-carbon bonds through the Hosomi-Sakurai reaction. In this reaction, the allyl group is transferred to a carbonyl compound in the presence of a Lewis acid, forming a new carbon-carbon bond. The reaction proceeds through the formation of a silyl-stabilized carbocation intermediate, which then undergoes nucleophilic attack by the allyl group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to participate in a wide range of reactions, particularly the Hosomi-Sakurai reaction, which is not as efficiently catalyzed by other similar compounds. Its stability and reactivity make it a valuable reagent in organic synthesis .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling allyltrimethylsilane in laboratory settings?

this compound is a flammable liquid (flash point: 16°C) requiring strict precautions. Use chemical-resistant gloves (e.g., nitrile), NIOSH/MSHA-approved respirators, and ensure adequate ventilation to avoid inhalation of vapors. Store at 2–8°C away from heat sources and oxidizers. In case of spills, collect residues in closed containers and avoid environmental release due to potential aquatic toxicity .

Q. How can researchers optimize the synthesis of γ-lactols and δ-lactones using this compound?

this compound acts as a β-acylcarbanion equivalent. Generate its anion under inert conditions (e.g., using LDA or Grignard reagents) and react with carbonyl electrophiles. Steric and electronic factors influence regioselectivity; low temperatures (-78°C) and anhydrous solvents (THF) enhance yield .

Q. What analytical techniques are recommended for characterizing this compound-derived products?

Use 29Si-NMR^{29}\text{Si-NMR} to confirm silicon-containing intermediates. Computational models (e.g., GIAO/HF/6-311G**) predict 29Si^{29}\text{Si} chemical shifts with high accuracy, aiding structural elucidation. GC-MS or LC-MS can track reaction progress and purity .

Advanced Research Questions

Q. How does the Z-selectivity in this compound metathesis homocoupling arise, and how can it be controlled?

Mo/W MonoAryloxide-Pyrrolide (MAP) catalysts enforce Z-selectivity (>98%) via steric constraints favoring cis-substituted metallacyclobutanes. Catalyst loading (≥0.2%) and substrate steric bulk (e.g., allylbenzene vs. This compound) influence reaction rates and selectivity. Slow isomerization of Z- to E-products under low-temperature conditions preserves selectivity .

Q. What strategies address low enantioselectivity in Hosomi-Sakurai allylation reactions with aldehydes?

Highly acidic imidodiphosphorimidate (IDPi) catalysts enable enantioselective additions (up to >99% ee). Tune catalyst steric bulk to accommodate aliphatic or aromatic aldehydes. Substrate-catalyst π-π interactions and hydrogen bonding enhance stereocontrol. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) .

Q. How can computational models resolve contradictions in predicting this compound's reactivity?

Ab initio methods (e.g., B3LYP/6-311G**) reconcile experimental and theoretical data for 29Si-NMR^{29}\text{Si-NMR} shifts. Molecular dynamics simulations clarify steric effects in Z-selective metathesis. Compare computed transition-state energies with experimental yields to identify rate-limiting steps .

Q. What are the ecological data gaps for this compound, and how can researchers mitigate environmental risks?

Limited data exist on biodegradation, bioaccumulation, and chronic aquatic toxicity. Prioritize in silico assessments (e.g., QSAR models) and microcosm studies to estimate persistence. Use closed-system disposal (incineration with afterburners) to minimize environmental release .

Q. Why do competing pathways dominate in multi-component cascade syntheses using this compound?

In tetrahydrofuran (THF) synthesis, stoichiometry dictates product distribution: excess this compound (10 equiv) favors THP22b, while lower equivalents yield mixtures with DHP23. Competing nucleophiles (e.g., allyltributylstannane) complicate selectivity; use Lewis acids (BF3_3·Et2_2O) to stabilize intermediates .

Q. Methodological Challenges

Q. How can researchers improve yields in LiBF4_44​-mediated C-glycosylation using this compound?

Acetonitrile solvent and LiBF4_4 (10 mol%) promote anomeric selectivity. Pre-activate glycals with BF3_3·Et2_2O to enhance electrophilicity. Monitor reaction progress via 1H-NMR^{1}\text{H-NMR} to quench before side reactions (e.g., hydrolysis) occur .

Q. What experimental design considerations prevent decomposition during this compound storage?

Purge storage vials with inert gas (N2_2/Ar) to prevent oxidation. Add stabilizers (BHT, 0.1 wt%) if prolonged storage (>6 months) is required. Regularly test purity via GC-FID to detect degradation products (e.g., SiO2_2) .

Properties

IUPAC Name

trimethyl(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88266-74-4
Record name Silane, trimethyl-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88266-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5061089
Record name Silane, trimethyl-2-propenyl-
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Molecular Weight

114.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-72-1
Record name Allyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allyltrimethylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-2-propen-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethyl-2-propenyl-
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Record name Allyltrimethylsilane
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Record name ALLYLTRIMETHYLSILANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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